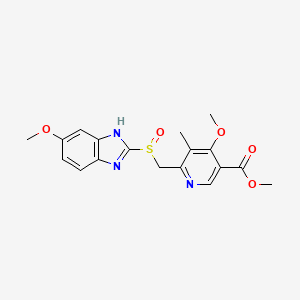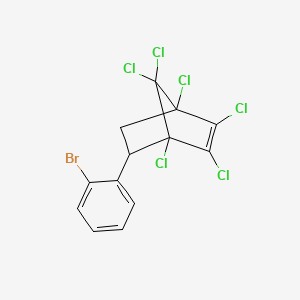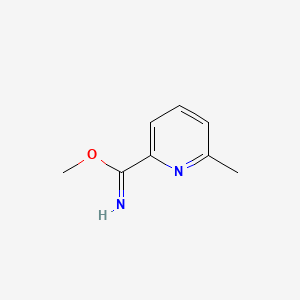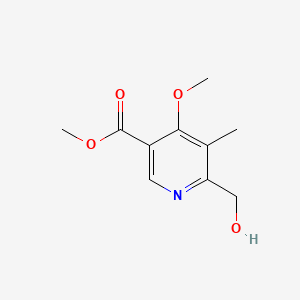
JWH-147
Descripción general
Descripción
JWH-147 es un fármaco analgésico utilizado en la investigación científica. Actúa como un agonista cannabinoide en los receptores CB1 y CB2 . El compuesto recibió su nombre en honor al reconocido profesor de química orgánica, John W. Huffman .
Aplicaciones Científicas De Investigación
JWH-147 encuentra aplicaciones en varios campos científicos:
Química: Los investigadores estudian sus interacciones con los receptores cannabinoides para comprender sus mecanismos de unión.
Biología: Las investigaciones exploran su impacto en los procesos celulares y las vías de señalización.
Medicina: Aunque no está aprobado para uso médico, las propiedades analgésicas de this compound lo hacen relevante para la investigación del manejo del dolor.
Industria: Su potencial como agente terapéutico genera interés en el desarrollo de fármacos.
Mecanismo De Acción
El compuesto ejerce sus efectos al unirse a los receptores CB1 y CB2. Estos receptores son parte del sistema endocannabinoide, que juega un papel en la modulación del dolor, la respuesta inmunitaria y otros procesos fisiológicos. Los objetivos moleculares y las vías de JWH-147 aún se encuentran en investigación.
Análisis Bioquímico
Biochemical Properties
JWH-147 acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It is somewhat selective for the CB2 subtype, with a Ki of 11.0 nM at CB1 vs 7.1 nM at CB2 . The interaction of this compound with these receptors influences various biochemical reactions within the body.
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with the CB1 and CB2 receptors
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CB1 and CB2 receptors
Métodos De Preparación
Las rutas sintéticas para JWH-147 no se han documentado ampliamente. Se sabe que tiene una alta afinidad tanto por el receptor central CB1 (Ki = 11 nM) como por el receptor periférico CB2 (Ki = 7.1 nM) . Los métodos de producción industrial no están bien establecidos, ya que this compound se utiliza principalmente para fines de investigación.
Análisis De Reacciones Químicas
JWH-147 probablemente experimenta varias reacciones químicas, incluidas la oxidación, reducción y sustitución. Desafortunadamente, los reactivos y las condiciones específicas para estas reacciones siguen siendo escasos en la literatura. Los principales productos formados a partir de estas reacciones tampoco se han estudiado ampliamente.
Comparación Con Compuestos Similares
JWH-147 destaca por su doble afinidad por los receptores CB1 y CB2. Los compuestos similares incluyen otros cannabinoides sintéticos como JWH-030 y JWH-307.
Propiedades
IUPAC Name |
(1-hexyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c1-2-3-4-10-18-28-20-23(19-26(28)22-13-6-5-7-14-22)27(29)25-17-11-15-21-12-8-9-16-24(21)25/h5-9,11-17,19-20H,2-4,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMYAMAGHYHNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658823 | |
| Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-20-1 | |
| Record name | 1-Hexyl-2-phenyl-4-(1-naphthoyl)pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914458-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-147 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-147 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ6N4B8QWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


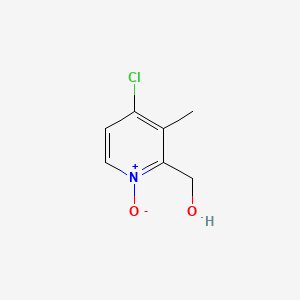
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-(9CI)](/img/new.no-structure.jpg)


![4-[1'-(3'-Azido-1',2'-propanediol)]carbazole](/img/structure/B590205.png)

